molecular formula C26H27NO2 B11659407 1-(2-Methoxybenzoyl)-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline

1-(2-Methoxybenzoyl)-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B11659407
M. Wt: 385.5 g/mol
InChI Key: LBRUKUGXTPDCNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxybenzoyl)-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline is a complex organic compound with a unique structure that combines a methoxybenzoyl group with a tetrahydroquinoline core

Preparation Methods

The synthesis of 1-(2-Methoxybenzoyl)-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Methoxybenzoyl)-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Methoxybenzoyl)-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methoxybenzoyl)-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways involved in inflammation or cancer progression. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-(2-Methoxybenzoyl)-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:

Properties

Molecular Formula

C26H27NO2

Molecular Weight

385.5 g/mol

IUPAC Name

(2-methoxyphenyl)-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)methanone

InChI

InChI=1S/C26H27NO2/c1-25(2)18-26(3,19-12-6-5-7-13-19)21-15-9-10-16-22(21)27(25)24(28)20-14-8-11-17-23(20)29-4/h5-17H,18H2,1-4H3

InChI Key

LBRUKUGXTPDCNG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3OC)(C)C4=CC=CC=C4)C

Origin of Product

United States

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